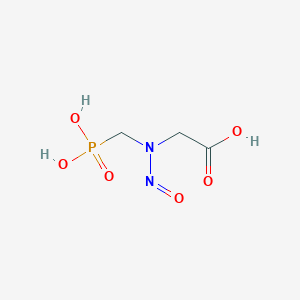

N-Nitroso-N-(phosphonomethyl)glycine

Description

Properties

IUPAC Name |

2-[nitroso(phosphonomethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O6P/c6-3(7)1-5(4-8)2-12(9,10)11/h1-2H2,(H,6,7)(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYYBQPCMQGLLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205066 | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56516-72-4 | |

| Record name | N-Nitrosoglyphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056516724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoglyphosate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOGLYPHOSATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HME3JQ5MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Nitroso-N-(phosphonomethyl)glycine: A Comprehensive Technical Guide on its Synthesis, Properties, and Analysis

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-N-(phosphonomethyl)glycine (NNG), a nitroso derivative of the widely used herbicide glyphosate, is a compound of significant interest to the agrochemical and environmental science communities. It is primarily recognized as a manufacturing impurity and a potential degradation product of glyphosate.[1][2] Due to the classification of many N-nitroso compounds as potential carcinogens, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) have set strict limits on the presence of NNG in technical-grade glyphosate and its formulations, typically at a maximum of 1 part per million (ppm).[1][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical methodologies for this compound, serving as a critical resource for professionals in research, drug development, and regulatory affairs.

Physicochemical Properties

This compound is an off-white solid with the molecular formula C₃H₇N₂O₆P and a molecular weight of 198.07 g/mol .[4][5] It is hygroscopic and should be stored under an inert atmosphere at -20°C.[6] The compound is slightly soluble in water and methanol.[6]

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇N₂O₆P | [4][5] |

| Molecular Weight | 198.07 g/mol | [4][5] |

| Appearance | Off-White Solid | [4][5] |

| Melting Point | >119°C (sublimes) | [4][6] |

| Solubility | Slightly soluble in water and methanol | [6] |

| pKa (predicted) | 2.00 ± 0.10 | [4] |

| Storage | Hygroscopic, -20°C Freezer, Under Inert Atmosphere | [6] |

Synthesis of this compound

The synthesis of NNG is primarily achieved through the nitrosation of glyphosate. This reaction involves the introduction of a nitroso group (-N=O) onto the secondary amine of the glyphosate molecule. The most common method for this transformation is the reaction of glyphosate with a nitrosating agent, such as sodium nitrite, under acidic conditions.[1]

The underlying chemistry involves the formation of nitrous acid (HNO₂) from sodium nitrite in an acidic medium. The nitrous acid then protonates and loses a water molecule to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the secondary amine nitrogen of glyphosate attacks the nitrosonium ion, leading to the formation of a protonated N-nitrosoamine. Subsequent deprotonation yields this compound.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol describes a general method for the synthesis of NNG for use as an analytical standard. Caution: N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Materials:

-

Glyphosate

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolution: Prepare a solution of glyphosate in deionized water. The concentration should be carefully chosen to ensure complete dissolution.

-

Cooling: Cool the glyphosate solution to 0-5°C using an ice bath.

-

Acidification: While stirring, slowly add hydrochloric acid to the cooled solution to achieve a pH of approximately 3. This pH is critical for the formation of the nitrosating agent.[1]

-

Nitrosation: Prepare a solution of sodium nitrite in deionized water. Add the sodium nitrite solution dropwise to the cold, acidified glyphosate solution while maintaining the temperature between 0-5°C and stirring vigorously.

-

Reaction Monitoring: The reaction progress can be monitored by periodically testing for the presence of excess nitrous acid using starch-iodide paper. A blue-black color indicates the presence of unreacted nitrous acid.

-

Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.

-

Isolation and Purification: The resulting NNG may precipitate out of the solution or can be isolated by techniques such as lyophilization or chromatography. Further purification can be achieved by recrystallization or preparative HPLC.

-

Characterization: The identity and purity of the synthesized NNG should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry, and HPLC.

Analytical Methodologies

The accurate quantification of NNG in technical glyphosate is crucial for regulatory compliance. Due to the polar nature of NNG and the complex matrix of glyphosate formulations, specialized analytical methods are required. The two most prominent methods are High-Performance Liquid Chromatography (HPLC) with post-column derivatization and Ion Chromatography (IC) with UV detection.

Caption: General analytical workflow for the determination of this compound.

HPLC with Post-Column Derivatization

This method is a well-established and sensitive technique for NNG analysis.[7][8]

Principle: NNG is separated from the glyphosate matrix on a strong anion exchange (SAX) column. Post-separation, the eluate is mixed with a reagent that causes the denitrosation of NNG to form a nitrosyl cation. This cation then reacts with a chromogenic reagent, typically based on the Griess reaction (involving sulfanilamide and N-(1-naphthyl)ethylenediamine), to produce a colored azo dye. The intensity of the color, measured by a UV-Vis detector, is proportional to the concentration of NNG.[7][8][9]

Experimental Protocol: HPLC with Post-Column Derivatization

Instrumentation:

-

HPLC system with a pump, injector, and column oven

-

Strong Anion Exchange (SAX) column

-

Post-column derivatization system with a reactor and reagent pumps

-

UV-Vis detector

Reagents:

-

Mobile Phase: An aqueous buffer, such as an ammonium phosphate solution, with an organic modifier like methanol, adjusted to an acidic pH (e.g., 2.1).[7]

-

Derivatization Reagent 1 (Denitrosation): Hydrobromic acid (HBr) solution.[7]

-

Derivatization Reagent 2 (Color Formation): A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic medium.[7]

-

NNG Standard Solutions: Prepared by dissolving synthesized and purified NNG in deionized water.

-

Sample Preparation: A known weight of the technical glyphosate sample is dissolved in a dilute sodium hydroxide solution.[9]

Procedure:

-

Chromatographic Separation:

-

Set the column temperature.

-

Equilibrate the SAX column with the mobile phase at a constant flow rate.

-

Inject a known volume of the prepared sample or standard solution.

-

-

Post-Column Derivatization:

-

The column eluate is mixed with the HBr solution in a heated reactor to facilitate denitrosation.

-

The resulting solution is then mixed with the color-forming reagent.

-

-

Detection:

-

The colored product is detected at the wavelength of maximum absorbance (typically around 550 nm).[9]

-

-

Quantification:

-

A calibration curve is generated by plotting the peak area or height of the NNG standards against their concentrations.

-

The concentration of NNG in the sample is determined from the calibration curve.

-

Ion Chromatography with UV Detection

A simpler and more direct method for NNG determination involves ion chromatography coupled with UV detection.[10][11]

Principle: This method also utilizes an anion exchange column to separate NNG from the glyphosate matrix. The separation is achieved using a high ionic strength eluent. NNG has a chromophore that allows for direct detection by a UV detector, eliminating the need for post-column derivatization.[10][11]

Experimental Protocol: Ion Chromatography with UV Detection

Instrumentation:

-

Ion chromatograph or HPLC system equipped with a UV detector (preferably a photodiode array detector)

-

Anion exchange column

Reagents:

-

Mobile Phase: A high ionic strength solution, for example, a mixture of sodium sulfate (Na₂SO₄) and sodium hydroxide (NaOH) to maintain a basic pH (e.g., 10).[11]

-

NNG Standard Solutions: Prepared in deionized water.

-

Sample Preparation: Similar to the HPLC method, dissolve the technical glyphosate sample in a dilute NaOH solution.[9]

Procedure:

-

Chromatographic Separation:

-

Equilibrate the anion exchange column with the mobile phase at a defined flow rate.

-

Inject the prepared sample or standard.

-

-

Detection:

-

Monitor the column eluate with the UV detector at the wavelength of maximum absorbance for NNG (around 244 nm).[11]

-

-

Quantification:

-

Construct a calibration curve using the peak areas of the NNG standards.

-

Calculate the concentration of NNG in the sample based on its peak area and the calibration curve.

-

Toxicological Significance

The primary toxicological concern surrounding this compound stems from its classification as an N-nitroso compound. Many compounds in this class are known to be mutagenic and carcinogenic.[1][4] While extensive long-term toxicity data specific to NNG is limited, its structural similarity to other potent carcinogens necessitates strict control of its presence in commercial products.[1]

Mutation data for NNG have been reported, indicating potential genotoxicity.[4] The Ames test, a bacterial reverse mutation assay, is a standard in vitro method for assessing the mutagenic potential of N-nitroso compounds. For many N-nitrosamines, metabolic activation, typically using a liver S9 fraction, is required to elicit a mutagenic response. The genotoxicity of NNG is a key driver for the stringent regulatory limits imposed on its concentration in glyphosate products.

Conclusion

This compound is a critical impurity in the production of glyphosate, with its presence being closely monitored due to toxicological concerns associated with N-nitroso compounds. A thorough understanding of its synthesis, properties, and analytical determination is essential for quality control, regulatory compliance, and ongoing research in the agrochemical and environmental fields. The methodologies outlined in this guide provide a robust framework for the synthesis of NNG as an analytical standard and its accurate quantification in technical materials. As regulatory standards continue to evolve, the development and validation of sensitive and reliable analytical methods will remain a priority for ensuring the safety of glyphosate-based products.

References

-

This compound, tech - ChemBK. (2024, April 10). Retrieved from [Link]

-

METHOD FOR THE ANALYSIS OF N-NITROSOGLYPHOSATE , (NNG) (IMPURITY- GLYPHOSATE). (n.d.). Retrieved from [Link]

-

Ames Test for N-Nitrosamines: Assessing Mutagenicity - IPHASE Biosciences. (2025, March 11). Retrieved from [Link]

-

N-Nitrosoglyphosate - Grokipedia. (n.d.). Retrieved from [Link]

-

Almeida, F. V., de Souza, M. V. N., da Silva, J. A. F., & de Souza, A. L. (2017). Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection. Journal of the Brazilian Chemical Society, 28(7), 1331–1337. Retrieved from [Link]

-

Almeida, F. V., de Souza, M. V. N., da Silva, J. A. F., & de Souza, A. L. (2017). Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection. Semantic Scholar. Retrieved from [Link]

-

N-Nitrosoglyphosate - Wikipedia. (n.d.). Retrieved from [Link]

-

Implementation of Ultrafast High Performance Liquid Chromatography for the Analysis of Pesticide Residues in Raw Agricultural Co - EPL Bio Analytical Services. (n.d.). Retrieved from [Link]

-

Almeida, F. V., de Souza, M. V. N., da Silva, J. A. F., & de Souza, A. L. (2017). Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection. SciELO. Retrieved from [Link]

-

Han, W., & Mitch, W. A. (2021). Formation of N-nitrosoglyphosate from glyphosate and nitrite at neutral pH and occurrence in recycled wastewater. Morressier. Retrieved from [Link]

-

N-Nitrosoglyphosate (NNG) determined by HPLC-UV in technical glyphosate (GLY) samples seized by the Brazilian Federal Police - ResearchGate. (n.d.). Retrieved from [Link]

-

Tarazona, J. V., Court-Marques, D., Tiramani, M., Reich, H., Pfeil, R., Istace, F., & Crivellente, F. (2017). Glyphosate toxicity and carcinogenicity: a review of the scientific basis of the European Union assessment and its differences with IARC. Archives of Toxicology, 91(8), 2723–2743. Retrieved from [Link]

-

N-Nitrosoglyphosate - Wikipedia. (2023, December 26). Retrieved from [Link]

-

Cuhra, M. (2021). Glyphosate Use, Toxicity and Occurrence in Food. Foods, 10(11), 2785. Retrieved from [Link]

-

Panzacchi, S., Mandrioli, D., & Belpoggi, F. (2025). Landmark study confirms glyphosate–cancer link. FoodTimes. Retrieved from [Link]

-

Kim, M., Stripeikis, J., Inon, F., & Tudino, M. (2007). A simplified approach to the determination of N-nitroso glyphosate in technical glyphosate using HPLC with post-derivatization and colorimetric detection. Talanta, 72(3), 1054–1058. Retrieved from [Link]

Sources

- 1. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 2. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 56516-72-4 [chemicalbook.com]

- 5. Comparison of the in vivo and in vitro genotoxicity of glyphosate isopropylamine salt in three different organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutagenicity and chemistry of N-nitroso-N-(p-substituted-benzyl)methylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. mdpi.com [mdpi.com]

- 11. iphasebiosci.com [iphasebiosci.com]

"formation of N-Nitrosoglyphosate from glyphosate and nitrite"

An In-Depth Technical Guide on the Formation of N-Nitrosoglyphosate

Introduction: The Significance of a Trace Impurity

Glyphosate, the active ingredient in many broad-spectrum herbicides, is one of the most widely used agrochemicals globally.[1][2] Its manufacturing process and subsequent environmental fate can lead to the formation of various byproducts and degradation products.[3][4] Among these, N-Nitrosoglyphosate (NNG) is of particular toxicological concern.[5][6] NNG is a member of the N-nitroso compounds (nitrosamines) class, a group of chemicals recognized for their carcinogenic and mutagenic properties.[3][7][8][9][10]

The potential health risks associated with nitrosamines have prompted stringent regulatory oversight.[7][11] Consequently, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Agriculture Organization (FAO) of the United Nations have established a maximum limit of 1 mg/kg (1 part per million) for NNG in technical glyphosate products.[2][3][4][12] This underscores the critical need for a thorough understanding of the mechanisms of NNG formation, the factors that influence its generation, and the robust analytical methods required for its precise quantification.

This guide provides a comprehensive technical overview for researchers and scientists, detailing the chemical kinetics, influencing variables, and validated analytical workflows for the determination of N-Nitrosoglyphosate.

Part 1: The Chemistry of N-Nitrosoglyphosate Formation

The formation of NNG occurs via the nitrosation of the secondary amine group within the glyphosate molecule.[13] This reaction is not spontaneous; it requires a nitrosating agent, which is typically derived from nitrite (NO₂⁻) under specific environmental conditions.

Reaction Mechanism and Kinetics

The nitrosation of glyphosate is a well-characterized reaction that proceeds via third-order kinetics.[3][13] The process is highly dependent on pH, with the reaction rate being maximal under acidic conditions.[3][13]

The key steps are as follows:

-

Formation of the Nitrosating Agent: In an acidic aqueous solution (pH < 5), nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

-

Activation: Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), a potent nitrosating agent. Alternatively, protonation of nitrous acid can lead to the formation of the highly electrophilic nitrosonium ion (NO⁺).[14][15]

-

Electrophilic Attack: The active nitrosating agent (e.g., N₂O₃ or NO⁺) undergoes an electrophilic attack on the lone pair of electrons of the secondary nitrogen atom in the glyphosate molecule.

-

Formation of NNG: This results in the formation of a stable N-nitroso bond, yielding N-Nitrosoglyphosate.

Caption: Chemical pathway for the formation of NNG from glyphosate and nitrite under acidic conditions.

Factors Influencing Formation Rate

The rate and yield of NNG formation are not constant but are governed by several critical environmental and chemical factors. Understanding these variables is key to both predicting and mitigating the formation of this impurity.

-

pH: This is the most dominant factor. The reaction rate is maximized at a pH of approximately 2.5 to 3.0.[3][13] At significantly lower pH values, the secondary amine of glyphosate becomes fully protonated (-NH₂⁺-), making it less nucleophilic and thus less reactive towards electrophilic nitrosating agents. Conversely, at neutral or alkaline pH, the concentration of the active nitrosating species (HNO₂, N₂O₃) diminishes, slowing the reaction. However, studies have shown that NNG formation can still occur at neutral or slightly alkaline pH (e.g., pH 8), particularly at high concentrations of glyphosate and nitrite over extended periods.[1]

-

Temperature: The reaction is temperature-dependent. A study by Young and Khan (1978) determined an activation energy of 9.5 kcal/mole, which indicates that glyphosate is nitrosated quite readily.[13]

-

Reactant Concentration: The third-order kinetics mean the reaction rate is directly proportional to the concentration of glyphosate and the square of the nitrite concentration.[13]

-

Catalysts and Inhibitors:

-

Catalysts: Certain nucleophilic anions can accelerate the reaction. Thiocyanate (SCN⁻), for example, has been shown to increase the nitrosation rate by a factor of 4.6.[13]

-

Inhibitors: Ascorbic acid (Vitamin C) and its salts are well-known inhibitors of nitrosation reactions as they can rapidly reduce the nitrosating agent.[8] In an analytical context, sulfamic acid is routinely used to rinse glassware to eliminate any trace nitrite, thereby preventing artifactual NNG formation during sample analysis.[16] A solution of sodium hydroxide and hydrogen peroxide is also often added to samples to stabilize them and prevent NNG formation prior to analysis.[16]

-

Caption: Key factors that promote or inhibit the rate of N-Nitrosoglyphosate (NNG) formation.

| Parameter | Value | Source |

| Reaction Order | Third-order overall | Young & Khan, 1978[13] |

| Optimal pH | ~2.5 | Young & Khan, 1978[13] |

| Rate Constant (k) | 2.43 M⁻² sec⁻¹ (at 25°C, pH 2.5) | Young & Khan, 1978[13] |

| Activation Energy (Ea) | 9.5 kcal mole⁻¹ | Young & Khan, 1978[13] |

| Catalysis | 4.6-fold rate increase with Thiocyanate | Young & Khan, 1978[13] |

Part 2: Analytical Methodologies for NNG Quantification

The primary analytical challenge in quantifying NNG is its low concentration (ppm level) within a matrix containing a very high concentration of glyphosate (percent level).[6][17] This requires highly selective and sensitive methods to achieve accurate separation and detection. The most widely accepted methodology involves High-Performance Liquid Chromatography (HPLC) with post-column derivatization.[3][5][6][16]

Sample Preparation: Preventing Artifacts

A critical aspect of NNG analysis is the prevention of its formation during the analytical process. The causality behind these steps is to ensure the measured NNG concentration reflects the true value in the original sample, not an artificially inflated one.

-

Glassware Treatment: All glassware must be meticulously rinsed with a sulfamic acid solution followed by deionized water.[16] This step is essential to destroy any residual nitrite ions on the glass surfaces that could react with glyphosate upon sample dissolution.

-

Sample Dissolution: Samples are typically dissolved in a basic solution, such as dilute sodium hydroxide, often containing hydrogen peroxide.[16] The alkaline pH immediately shifts the equilibrium away from the conditions required for nitrosation, effectively quenching any potential reaction.

Chromatographic Separation

-

Principle: The goal is to chromatographically resolve NNG from the glyphosate matrix and other potential impurities.

-

Stationary Phase: A strong anion-exchange (SAX) column is the standard choice.[5][16] Both glyphosate and NNG are anions at the mobile phase pH, but the SAX resin provides differential retention, allowing for their separation.

-

Mobile Phase: A common mobile phase consists of an ammonium phosphate monobasic buffer, often with methanol, adjusted to an acidic pH of around 2.1 with phosphoric acid.[6][16] The low pH and ionic strength are optimized to achieve baseline separation of NNG.

Post-Column Derivatization and Detection (Griess Reaction)

Because NNG lacks a strong native chromophore for sensitive UV-Vis detection, a post-column chemical derivatization step is employed to convert it into a highly colored compound. This is a classic, validated system for nitrosamine analysis.

-

Denitrosation: The column effluent, containing the separated NNG, is mixed with a reagent of hydrobromic acid (HBr) and heated (e.g., to 94°C) in a post-column reactor.[16] The strongly acidic and hot environment cleaves the N-NO bond, releasing a nitrosyl cation (NO⁺).[6][16]

-

Diazotization: The nitrosyl cation then reacts with sulfanilamide to form a diazonium salt.

-

Coupling Reaction: This intermediate diazonium salt immediately couples with N-(1-Naphthyl)ethylenediamine (NED) to form a stable, intensely purple-colored azo dye.[6][16][18]

-

Detection: The azo dye is monitored by a UV-Visible spectrophotometric detector at its wavelength of maximum absorbance, typically around 546-550 nm.[16][18] The measured absorbance is directly proportional to the concentration of NNG in the original sample.

Caption: Experimental workflow for the analysis of NNG using HPLC with post-column derivatization.

Alternative and Modern Methods

While the post-column derivatization method is robust and widely adopted, other approaches have been developed. Ion chromatography (IC) coupled directly with UV detection offers a simpler setup without the need for a complex post-column reactor.[17][19] This method relies on separating NNG on an IC anionic column and detecting its weak native UV absorbance, which requires a system with a very low baseline noise to achieve the necessary sensitivity for regulatory compliance.[19]

| Method | Principle | Typical LOD/LOQ | Advantages | Disadvantages |

| HPLC-PCR-UV/Vis | Anion exchange separation followed by Griess reaction | LOD: ~0.04 mg/L (0.8 mg/kg)[18] | Highly sensitive and specific; Official method | Complex instrumentation; Uses corrosive reagents[5][16] |

| IC-UV | Anion exchange separation with direct UV detection | LOQ below 1 mg/kg[17][19] | Simpler setup; No post-column derivatization | Lower sensitivity; Susceptible to matrix interference |

Conclusion: A Synthesis of Chemistry and Control

The formation of N-Nitrosoglyphosate from glyphosate and nitrite is a chemically well-defined process, primarily driven by acidic conditions. The kinetics and influencing factors are thoroughly understood, providing a clear basis for controlling its presence in technical glyphosate formulations. The potential toxicity associated with N-nitroso compounds necessitates the strict regulatory limits currently in place.

For the analytical scientist, ensuring compliance with these limits requires not only a mastery of the separation and detection techniques but also a profound understanding of the underlying chemistry to prevent analytical artifacts. The established HPLC method with post-column derivatization serves as a self-validating system, where the chemical specificity of the Griess reaction provides a high degree of confidence in the results. As analytical technology evolves, simpler direct-detection methods may become more prevalent, but the foundational principles of careful sample handling and robust chromatographic separation will remain paramount in the accurate and reliable quantification of this critical impurity.

References

- N-Nitrosoglyphos

- METHOD FOR THE ANALYSIS OF N-NITROSOGLYPHOSATE, (NNG)

- Formation of N-nitrosoglyphosate from glyphosate and nitrite at neutral pH and occurrence in recycled wastew

-

Young, J. C., & Khan, S. U. (1978). Kinetics of nitrosation of the herbicide glyphosate. Journal of Environmental Science & Health, Part B, 13(1), 59-72. PubMed.[Link]

-

Distribution of Seven N-Nitrosamines in Food. National Institutes of Health (NIH).[Link]

- NITROSAMINES IN FOOD: CHEMISTRY, HEALTH RISKS, REGUL

-

N-Nitrosoglyphosate. Wikipedia.[Link]

-

EWG Tap Water Database | EWG Review of Nitrosamines in Tap Water. Environmental Working Group (EWG).[Link]

-

Nitrosamines in Food and Beverages. SK pharmteco.[Link]

-

Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection. ResearchGate.[Link]

- Analysis of N-Nitroso Glyphosate in Glyphosate Samples.

-

N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI).[Link]

-

Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection. Semantic Scholar.[Link]

-

Pastore, H. O., et al. (2016). Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection. Journal of the Brazilian Chemical Society.[Link]

-

N-Nitrosoglyphosate sodium. InvivoChem.[Link]

-

Rendón-von Osten, J., & Dzul-Caamal, R. (2017). Glyphosate Use, Toxicity and Occurrence in Food. National Institutes of Health (NIH).[Link]

- Overview of the three process alternatives of glyphosate production.Royal Society of Chemistry.

-

Some N-Nitroso Compounds. IARC Publications.[Link]

- Kim, M., et al. (2007). A simplified approach to the determination of N-nitroso glyphosate in technical glyphosate using HPLC with post-derivatization.Talanta, 72(4), 1054-1058. CONICET.

-

Fluorescence detection and determination of glyphosate via its N-nitroso derivative by thin-layer chromatography. ACS Publications.[Link]

-

IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17: Some N-Nitroso Compounds (1978). National Institutes of Health (NIH).[Link]

-

IARC Monograph on Glyphosate. International Agency for Research on Cancer (IARC).[Link]

-

GLYPHOSATE. IARC Publications.[Link]

- Solid State Kinetics of Nitrosation Using N

-

Crookes, M. J., & Williams, D. L. H. (1989). Nitrosation by alkyl nitrites. Part 5. Kinetics and mechanism of reactions in acetonitrile. Journal of the Chemical Society, Perkin Transactions 2, 1319-1322. Royal Society of Chemistry.[Link]

-

IARC Glyphosate Monograph Concludes “Probable Human Carcinogen”. Wisner Baum.[Link]

-

Reagents effecting nitrosation. ResearchGate.[Link]

-

Glyphosate detection: methods, needs and challenges. SpringerLink.[Link]

-

Al-Kassas, R., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health (NIH).[Link]

Sources

- 1. Formation of <i>N</i>-nitrosoglyphosate from glyphosate and nitrite at neutral pH and occurrence in recycled wastewater [morressier.com]

- 2. Glyphosate Use, Toxicity and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. scielo.br [scielo.br]

- 7. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]

- 8. ewg.org [ewg.org]

- 9. skpharmteco.com [skpharmteco.com]

- 10. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Distribution of Seven N-Nitrosamines in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 13. Kinetics of nitrosation of the herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 16. fao.org [fao.org]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Nitroso-N-(phosphonomethyl)glycine: Chemical Structure, Stability, and Analysis

Introduction

N-Nitroso-N-(phosphonomethyl)glycine, commonly known as N-Nitrosoglyphosate (NNG), is a chemical compound of significant interest within the agrochemical and regulatory sectors. It is recognized primarily as a nitrosamine impurity and degradation product associated with glyphosate, one of the world's most widely used broad-spectrum herbicides.[1][2][3] The presence of NNG in glyphosate formulations is a matter of scrutiny due to the classification of many N-nitroso compounds as probable human carcinogens.[4][5] Consequently, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Food and Agricultural Organization of the United Nations (FAO) have established stringent limits on its presence in technical glyphosate products, typically around 1 mg/kg (1 ppm).[1][2][6]

This technical guide provides a comprehensive overview of NNG, focusing on its chemical structure, physicochemical properties, formation pathways, stability under various environmental conditions, and the analytical methodologies employed for its precise detection and quantification at trace levels. This document is intended for researchers, chemists, and professionals in drug development and pesticide safety assessment who require a detailed understanding of this critical impurity.

Chemical Structure and Physicochemical Properties

This compound is structurally derived from its parent compound, glyphosate, through the substitution of a hydrogen atom on the secondary amine with a nitroso group (-N=O).

Molecular Structure

The molecule integrates three key functional components:

-

Glycine Backbone: Provides the core amino acid structure.

-

Phosphonomethyl Group (-CH₂P(O)(OH)₂): A phosphonic acid moiety attached to the nitrogen atom, crucial for the herbicidal activity of the parent compound.

-

N-Nitroso Group (-N=N=O): The defining feature of this nitrosamine, which is central to its toxicological properties.

The IUPAC name for this compound is 2-[nitroso(phosphonomethyl)amino]acetic acid.[2][7][8]

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key chemical and physical properties of NNG is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇N₂O₆P | [1][4][8] |

| Molecular Weight | 198.07 g/mol | [2][4][8] |

| CAS Number | 56516-72-4 | [2][7][8] |

| Appearance | Off-white to white crystalline solid | [5][9] |

| Melting Point | >119°C (sublimes) | [4][9] |

| Solubility | High solubility in water | [9] |

| SMILES | C(C(=O)O)N(CP(=O)(O)O)N=O | [2][7] |

| InChI | InChI=1S/C3H7N2O6P/c6-3(7)1-5(4-8)2-12(9,10,11)/h1-2H2,(H,6,7)(H2,9,10,11) | [2][7] |

Formation Pathways and Synthesis

NNG is not intentionally synthesized for commercial use; its presence is a consequence of the manufacturing process of glyphosate or subsequent environmental reactions.

Formation as an Impurity

The primary route for NNG formation is the nitrosation of glyphosate. This reaction typically occurs when a nitrosating agent, most commonly a nitrite ion (NO₂⁻), reacts with the secondary amine group of glyphosate.

Causality of Formation:

-

Acidic Conditions: The reaction is significantly favored under acidic conditions (peaking around pH 3), which protonates the nitrite to form nitrous acid (HNO₂), the active nitrosating species.[1]

-

Presence of Nitrites: The source of nitrites can be residual impurities from the glyphosate synthesis process or from environmental sources like nitrogen-based fertilizers.[2]

The reaction follows third-order kinetics, dependent on the concentrations of glyphosate and the square of the nitrosating agent's concentration.[1]

Caption: Formation of NNG from glyphosate and nitrite.

Environmental Formation

While less common under typical field conditions, the formation of NNG has been observed in soils treated with high levels of both glyphosate and sodium nitrite, indicating a potential for environmental synthesis.[2]

Chemical Stability and Degradation

The stability of NNG is a critical factor in assessing its environmental fate and persistence. The N-N bond in the nitroso group is susceptible to cleavage under certain conditions.

Influence of pH

NNG's stability is highly dependent on pH. While its formation is favored in acidic media, its degradation is accelerated under strongly alkaline conditions. Studies have shown that in highly alkaline systems (e.g., pH 13), NNG undergoes decomposition via nucleophilic attack.[10]

Influence of Activating Agents

The degradation of NNG in alkaline solutions can be significantly enhanced by the presence of activating agents.

-

Hydrogen Peroxide (H₂O₂): In the presence of H₂O₂, the rate of decomposition increases. Boric acid can act as an effective activator for H₂O₂ in this system, likely by facilitating the formation of more potent peroxide ions.[10]

-

Micellar Catalysis: The use of surfactants like cetylpyridinium chloride can create favorable micellar conditions that promote nucleophilic attack on the NNG molecule, further increasing the degradation rate.[10] A study demonstrated that a system containing H₂O₂, boric acid, and cetylpyridinium chloride at a pH between 10.5 and 11.5 provides an effective medium for NNG decontamination.[10]

Photodegradation

While specific studies on the photodegradation of NNG are not widely available, related N-nitroso compounds are known to be susceptible to photolysis upon exposure to UV radiation. The N-NO bond can be cleaved, generating radical species. This suggests that sunlight could contribute to the natural attenuation of NNG in surface waters.

Caption: Major degradation pathways for N-Nitrosoglyphosate.

Analytical Methodologies

Ensuring compliance with the 1 ppm regulatory limit requires highly sensitive and specific analytical methods. The primary challenge lies in accurately quantifying trace amounts of NNG in a matrix dominated by the structurally similar parent compound, glyphosate.

Overview of Techniques

Several analytical techniques have been developed for the determination of nitrosamine impurities in various matrices, including pharmaceuticals and agrochemicals.[11][12][13] For NNG, the most effective methods involve liquid chromatography due to its high polarity and low volatility.

| Analytical Technique | Detector | Common Application & Notes |

| High-Performance Liquid Chromatography (HPLC) | Post-column Derivatization with Colorimetric or Fluorescence Detection | A widely used method that separates NNG from glyphosate on an anion-exchange column. A post-column reaction is used to create a chromophore or fluorophore for sensitive detection.[1][6] |

| Ion Chromatography (IC) | Conductivity or Mass Spectrometry | Effective for separating ionic species like NNG and glyphosate.[1] |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Triple Quadrupole (TQ) or High-Resolution Mass Spectrometry (HRMS) | Offers high sensitivity and specificity, making it the gold standard for trace-level quantification of nitrosamines. It is a preferred method for complex matrices.[11][13] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometry (SQ or TQ) | While common for volatile nitrosamines, it is not suitable for the direct analysis of the non-volatile NNG without derivatization. |

Experimental Protocol: HPLC with Post-Column Derivatization

This protocol is based on established methodologies for NNG analysis, which provide the necessary sensitivity to meet regulatory requirements.[6]

Objective: To quantify N-Nitrosoglyphosate (NNG) in a technical glyphosate sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the glyphosate technical material.

-

Dissolve the sample in deionized water or a suitable mobile phase to a known final concentration.

-

Filter the sample through a 0.45 µm filter to remove any particulate matter before injection.

-

-

Chromatographic Separation:

-

HPLC System: A system resistant to corrosive reagents is required.[6]

-

Column: Anion-exchange column suitable for separating organic acids.

-

Mobile Phase: A suitable buffer system (e.g., potassium phosphate buffer) with a defined pH to achieve optimal separation of NNG from glyphosate and other impurities.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Injection Volume: 20 - 100 µL.

-

-

Post-Column Derivatization:

-

After exiting the column, the eluent is mixed with a highly corrosive derivatization reagent. This is a single-step process designed to specifically react with the NNG.[6]

-

The reaction takes place in a heated reactor coil to ensure complete derivatization.

-

-

Detection:

-

The derivatized NNG is then passed through a fluorescence or UV-Vis detector set to the specific excitation/emission or absorption wavelength of the resulting product.

-

-

Quantification:

-

A calibration curve is generated using certified reference standards of NNG at various concentrations (e.g., 0.1 to 2.0 ppm).

-

The concentration of NNG in the sample is determined by comparing its peak area to the calibration curve.

-

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | 56516-72-4 [chemicalbook.com]

- 5. This compound CAS#: 56516-72-4 [m.chemicalbook.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. chembk.com [chembk.com]

- 10. researchgate.net [researchgate.net]

- 11. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]

N-Nitrosoglyphosate: A Toxicological and Mechanistic Whitepaper

Abstract

N-Nitrosoglyphosate (NNG), a nitrosamine impurity and degradation product of the widely used herbicide glyphosate, represents a significant concern for regulatory bodies and the scientific community.[1][2][3][4] This technical guide provides an in-depth analysis of the toxicology and health effects of NNG, addressing its formation, analytical detection, and the molecular mechanisms underpinning its toxicity. While comprehensive toxicological data exclusively on NNG are limited, this paper synthesizes current knowledge by extrapolating from the well-established toxicology of N-nitroso compounds.[1][5] We delve into the mechanisms of genotoxicity, potential carcinogenicity, and the role of oxidative stress. This guide is intended for researchers, toxicologists, and drug development professionals, offering a foundational understanding of the potential risks associated with NNG and providing detailed methodologies for its detection and toxicological assessment.

Introduction: The Emergence of a Contaminant of Concern

Glyphosate is a broad-spectrum, non-selective, post-emergence herbicide that has seen extensive global use in agriculture.[2][6] The presence of impurities in technical-grade glyphosate formulations is a critical aspect of its safety assessment. Among these, N-Nitrosoglyphosate (NNG) has garnered significant attention due to its classification as a nitrosamine.[2][5] The broader class of N-nitroso compounds is recognized for its mutagenic and carcinogenic properties, prompting stringent regulatory limits on NNG levels in glyphosate products.[1][5] Regulatory bodies such as the United States Environmental Protection Agency (EPA) and the Food and Agricultural Organization of the United Nations (FAO) have set the maximum acceptable level of NNG in technical glyphosate at 1 mg/kg (1 ppm).[1][4][5]

This whitepaper aims to provide a comprehensive technical overview of NNG, from its chemical formation to its potential health implications. By integrating established principles of nitrosamine toxicology with specific data on NNG, we present a cohesive narrative for the scientific community.

Formation and Chemical Properties of N-Nitrosoglyphosate

N-Nitrosoglyphosate, with the chemical formula C₃H₇N₂O₆P, is formed as an impurity during the manufacturing process of glyphosate and can also arise from the degradation of glyphosate in specific environmental conditions.[1][4]

The primary formation pathway involves the nitrosation of glyphosate by nitrite ions, a reaction that is particularly favored under acidic conditions, with an optimal pH of around 3.[1] This process can occur during glyphosate synthesis if nitrite is present as a contaminant. Furthermore, the potential for NNG formation exists in soils treated with both glyphosate and high levels of sodium nitrite, although this is not expected under typical agricultural conditions.[4][7] Studies have shown that NNG can also form at neutral pH in the presence of glyphosate and nitrite, with the reaction being dependent on the concentration of nitrite.[7]

Key Chemical Properties:

| Property | Value |

| Chemical Formula | C₃H₇N₂O₆P |

| Molar Mass | 198.071 g·mol⁻¹[4] |

| IUPAC Name | N-Nitroso-N-(phosphonomethyl)glycine[4] |

| CAS Number | 56516-72-4[4] |

Analytical Methodologies for N-Nitrosoglyphosate Detection

Accurate and sensitive detection of NNG is crucial for regulatory compliance and toxicological research. The primary analytical challenge lies in quantifying trace amounts of NNG within a matrix containing high concentrations of glyphosate.[5] Several methods have been developed, with High-Performance Liquid Chromatography (HPLC) being the most common.[1][2][5][8]

HPLC with Post-Column Derivatization and UV-Vis Detection

A widely accepted method for NNG determination involves separation by HPLC followed by post-column derivatization.[5][8]

Principle: The sample is injected into an HPLC system equipped with a strong anion exchange (SAX) column to separate NNG from glyphosate and other components.[8] The column effluent then enters a post-column reactor where NNG reacts with hydrobromic acid (HBr) to form a nitrosyl cation. This cation subsequently reacts with N-(1-Naphthyl)ethylenediamine and sulfanilamide (Griess reagent) to produce a purple azo dye, which is detected by a UV-Visible spectrophotometer at 550 nm.[8]

Experimental Protocol: Determination of NNG in Glyphosate Samples

1. Sample Preparation:

-

Weigh approximately 0.4 g of the glyphosate sample into a clean sample bottle.[8]

-

Add 0.85 mL of 2.5 N NaOH containing 0.3% hydrogen peroxide to prevent further NNG formation.[8]

-

Dilute the sample to 10.0 g with deionized water.[8]

2. HPLC System and Conditions:

-

Column: Strong Anion Exchange (SAX) column.[8]

-

Mobile Phase: A solution of ammonium phosphate monobasic and methanol, adjusted to pH 2.1 with phosphoric acid.[8]

-

Flow Rate: As per instrument optimization.

-

Injection Volume: 1 mL.[8]

3. Post-Column Derivatization:

-

Reagent 1 (Griess Reagent Part A): A solution of N-(1-naphthyl)ethylenediamine dihydrochloride and hydrobromic acid in deionized water.[8]

-

Reagent 2 (Griess Reagent Part B): A solution of sulfanilamide and 30% Brij 35 in a mixture of deionized water and concentrated hydrochloric acid.[8]

-

The HPLC effluent is mixed with the Griess reagents in a post-column reactor.

4. Detection:

-

Detector: UV-Visible Spectrophotometer.

-

Wavelength: 550 nm.[8]

5. Calibration:

-

Prepare a series of NNG standards (e.g., 10-200 ppb) by diluting a stock solution.[8]

-

Construct a calibration curve by plotting the peak height or area of the standards against their concentration.

6. Quantification:

-

Determine the concentration of NNG in the samples by comparing their peak response to the calibration curve.[8]

Ion Chromatography with UV Detection

An alternative method utilizes ion chromatography (IC) with UV detection, offering a simpler and more direct approach.[5]

Principle: This method employs an IC anionic column to separate NNG from the glyphosate matrix, followed by direct UV detection. This avoids the complexities of post-column derivatization.[5]

Workflow for NNG Analysis:

Caption: Workflow for NNG analysis using HPLC with post-column derivatization.

Toxicology and Health Effects of N-Nitrosoglyphosate

While direct long-term toxicity studies on NNG are scarce, its classification as a nitrosamine provides a strong basis for toxicological concern.[1][5] The carcinogenicity of N-nitroso compounds is well-documented and is attributed to their ability to act as alkylating agents, leading to DNA damage.[9][10][11]

Mechanism of Action: Metabolic Activation and DNA Adduct Formation

N-nitroso compounds are not directly genotoxic; they require metabolic activation to exert their carcinogenic effects.[10][11][12] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11][12]

The proposed metabolic activation pathway for N-nitroso compounds, which can be extrapolated to NNG, involves α-hydroxylation. This enzymatic step introduces a hydroxyl group to the carbon atom adjacent to the N-nitroso group, forming an unstable intermediate.[11][13] This intermediate spontaneously decomposes to yield a highly reactive electrophile, a diazonium ion.[11][13] This electrophile can then react with nucleophilic sites on DNA bases, forming DNA adducts.[9][11][14]

Proposed Metabolic Activation of NNG:

Caption: Proposed metabolic activation pathway of N-Nitrosoglyphosate leading to genotoxicity.

The formation of DNA adducts, particularly at the O⁶-position of guanine, is a critical initiating event in the carcinogenesis of N-nitroso compounds.[9] These adducts can lead to mispairing during DNA replication, resulting in mutations and chromosomal aberrations. If these genetic alterations are not repaired, they can lead to the initiation of cancer.[15]

Genotoxicity and Carcinogenicity

Given the established genotoxic and carcinogenic nature of N-nitroso compounds, NNG is considered a substance of high concern.[2][5] The genotoxicity of glyphosate-based herbicides has been a subject of debate, with some studies suggesting DNA-damaging effects.[16][17] While the contribution of NNG to the overall genotoxicity of these formulations is not fully elucidated, its presence as a contaminant warrants careful consideration.

Oxidative Stress

Oxidative stress is another mechanism through which glyphosate and its formulations may exert toxicity.[21][22][23] Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to detoxify these reactive products or repair the resulting damage. Some N-nitrosamines have been shown to induce a rapid prooxidant state and lipid peroxidation in target tissues.[24] It is plausible that NNG could also contribute to oxidative stress, which in turn can lead to cellular damage, inflammation, and contribute to the development of chronic diseases, including cancer.

Risk Assessment and Regulatory Landscape

The regulation of NNG is based on the precautionary principle, given the known hazards of N-nitroso compounds.[25] The establishment of a 1 ppm limit for NNG in glyphosate formulations reflects a commitment to minimizing exposure to this potential carcinogen.[1][4][6]

Risk assessment for NNG involves a multi-step process:

-

Hazard Identification: Classifying NNG as a potential carcinogen based on its chemical structure and the known toxicity of N-nitroso compounds.[5][25]

-

Dose-Response Assessment: Extrapolating from data on other nitrosamines to estimate the carcinogenic potency of NNG.

-

Exposure Assessment: Determining the potential for human exposure to NNG through contact with or ingestion of glyphosate-containing products.

-

Risk Characterization: Integrating the hazard, dose-response, and exposure information to estimate the likelihood of adverse health effects in exposed populations.[26][27]

Conclusion and Future Directions

N-Nitrosoglyphosate is a contaminant of toxicological significance found in glyphosate formulations. While direct evidence for its long-term health effects in humans is limited, its chemical classification as a nitrosamine provides a strong rationale for regulatory control and continued scientific investigation. The mechanisms of toxicity for N-nitroso compounds, involving metabolic activation to DNA-damaging electrophiles, are well-established and likely apply to NNG.

Future research should focus on several key areas:

-

Long-term carcinogenicity bioassays of pure NNG to provide direct evidence of its carcinogenic potential.

-

In vitro and in vivo studies to elucidate the specific metabolic pathways of NNG and identify the resulting DNA adducts.

-

Development of more sensitive and rapid analytical methods for the detection of NNG in various matrices, including environmental samples and biological tissues.

-

Epidemiological studies to investigate potential associations between exposure to glyphosate formulations with known levels of NNG and cancer incidence.

A deeper understanding of the toxicology of N-Nitrosoglyphosate is essential for refining risk assessments and ensuring the safety of agricultural products and the environment.

References

- METHOD FOR THE ANALYSIS OF N-NITROSOGLYPHOSATE , (NNG) (IMPURITY- GLYPHOSATE). (n.d.).

- N-Nitrosoglyphosate - Grokipedia. (n.d.).

- Analysis of N-Nitroso Glyphosate in Glyphosate Samples | LCGC International. (n.d.).

-

Pastore, C., de Souza, A. A., & de Oliveira, A. F. (2018). Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection. Journal of the Brazilian Chemical Society, 29(10), 2205-2211. Retrieved from [Link]

- N-Nitrosoglyphosate sodium (this compound sodium) | Glyphosate Impurity | MedChemExpress. (n.d.).

-

Young, J. C., Khan, S. U., & Marriage, P. B. (1977). Fluorescence detection and determination of glyphosate via its N-nitroso derivative by thin-layer chromatography. Journal of Agricultural and Food Chemistry, 25(4), 918-922. Retrieved from [Link]

-

N-Nitrosoglyphosate - Wikipedia. (n.d.). Retrieved from [Link]

-

Formation of N-nitrosoglyphosate from glyphosate and nitrite at neutral pH and occurrence in recycled wastewater. (2021). Morressier. Retrieved from [Link]

-

Wiessler, M. (1986). DNA adducts by N-nitroso compounds. IARC scientific publications, (70), 165-172. Retrieved from [Link]

-

Tarazona, J. V., Court-Marques, D., Tiramani, M., Reich, H., Pfeil, R., Istace, F., & Crivellente, F. (2017). Glyphosate toxicity and carcinogenicity: a review of the scientific basis of the European Union assessment and its differences with IARC. Archives of toxicology, 91(8), 2723-2743. Retrieved from [Link]

-

Cavaş, T., & Könen, S. (2007). Comparison of the in vivo and in vitro genotoxicity of glyphosate isopropylamine salt in three different organisms. Ecotoxicology and environmental safety, 67(3), 442-448. Retrieved from [Link]

-

Bartsch, H., & Montesano, R. (1984). Relevance of nitrosamines to human cancer. Carcinogenesis, 5(11), 1381-1393. Retrieved from [Link]

-

Ahotupa, M., Bussacchini-Griot, V., Béréziat, J. C., Camus, A. M., & Bartsch, H. (1987). Rapid oxidative stress induced by N-nitrosamines. Biochemical and biophysical research communications, 146(3), 1047-1054. Retrieved from [Link]

-

Rendón-von Osten, J., & Dzul-Caamal, R. (2017). Glyphosate: A review of its use, toxicity and occurrence in food. IntechOpen. Retrieved from [Link]

-

Parvez, S., Gerona, R. R., Proctor, C., Friesen, M., Ashby, J. L., Reiter, J. L., ... & Winchester, P. D. (2018). Glyphosate-based herbicide metabolic profiles in human urine samples through proton nuclear magnetic resonance analysis. Environmental health perspectives, 126(10), 107001. Retrieved from [Link]

-

Zhang, L., Rana, I., Shaffer, R. M., Taioli, E., & Sheppard, L. (2019). A comprehensive analysis of the animal carcinogenicity data for glyphosate from chronic exposure rodent carcinogenicity studies. Environmental health, 18(1), 1-15. Retrieved from [Link]

-

Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4417. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Glyphosate. Retrieved from [Link]

-

Kwiatkowska, M., Respondek, M., Grygier, A., & Naskręt-Barciszewska, M. Z. (2023). Oxidative Stress and Cytotoxicity Induced by Co-Formulants of Glyphosate-Based Herbicides in Human Mononuclear White Blood Cells. International Journal of Molecular Sciences, 24(23), 17013. Retrieved from [Link]

-

U.S. Right to Know. (2023). Glyphosate: Cancer, liver disease, endocrine disruption and other health concerns. Retrieved from [Link]

-

Gocke, E. (2016). Thresholds of Genotoxic and Non-Genotoxic Carcinogens. Journal of toxicologic pathology, 29(3), 131-136. Retrieved from [Link]

-

Cong, R., & Richards, K. L. (2023). Glyphosate Toxicity: In Vivo, In Vitro, and Epidemiological Evidence. Toxicological Sciences, 192(2), 133-146. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Glyphosate & Glyphosate Formulations. Retrieved from [Link]

-

Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4417. Retrieved from [Link]

-

Metabolic activation pathways for NDMA and NDEA. (A)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Hecht, S. S. (2018). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. In Tobacco Smoke and Involuntary Smoking (pp. 201-228). IARC. Retrieved from [Link]

-

Benbrook, C. M. (2019). Genotoxicity Assays Published since 2016 Shed New Light on the Oncogenic Potential of Glyphosate-Based Herbicides. International journal of environmental research and public health, 16(18), 3277. Retrieved from [Link]

-

Metabolic activation of N-nitroso compounds | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Cong, R., & Richards, K. L. (2023). Glyphosate Toxicity: In Vivo, In Vitro, and Epidemiological Evidence. Toxicological Sciences, 192(2), 133-146. Retrieved from [Link]

-

Lijinsky, W. (1980). Significance of in vivo formation of N-nitroso compounds. Oncology, 37(4), 223-226. Retrieved from [Link]

-

Nakamura, T., & Lipton, S. A. (2011). Nitrosative stress and human disease: therapeutic potential of denitrosylation. Antioxidants & redox signaling, 14(8), 1479-1493. Retrieved from [Link]

-

Pan-ngum, W., Suth 、, S., & Siriwong, W. (2022). Effects of exposure to glyphosate on oxidative stress, inflammation, and lung function in maize farmers, Northern Thailand. BMC public health, 22(1), 1-10. Retrieved from [Link]

-

Farm Progress. (2017). EPA Releases Draft Risk Assessments for Glyphosate. Retrieved from [Link]

-

De Bleye, C., De-Vriese, C., Dispas, A., Lebrun, P., Hubert, P., & Ziemons, E. (2023). N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025?. Talanta, 259, 124505. Retrieved from [Link]

-

Andreotti, G., Koutros, S., Hofmann, J. N., Shrestha, S., Parks, C. G., Alavanja, M. C., ... & Beane Freeman, L. E. (2023). Glyphosate exposure and urinary oxidative stress biomarkers in the Agricultural Health Study. Journal of the National Cancer Institute, 115(4), 410-418. Retrieved from [Link]

-

Bergeson & Campbell, P.C. (2019). EPA Releases Proposed Interim Registration Review Decision for Glyphosate; ATSDR Announces Availability of Draft Toxicological Profile for Glyphosate. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Glyphosate - Health Effects. Retrieved from [Link]

-

Center for Environmental Health. (2017). Comments on Proposed No Significant Risk Level for Glyphosate. Retrieved from [Link]

-

In vitro/in vivo studies on toxicity of various types of NPs | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-Nitrosoglyphosate - Wikipedia [en.wikipedia.org]

- 5. scielo.br [scielo.br]

- 6. Glyphosate Use, Toxicity and Occurrence in Food - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of <i>N</i>-nitrosoglyphosate from glyphosate and nitrite at neutral pH and occurrence in recycled wastewater [morressier.com]

- 8. fao.org [fao.org]

- 9. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. hesiglobal.org [hesiglobal.org]

- 15. d-nb.info [d-nb.info]

- 16. Comparison of the in vivo and in vitro genotoxicity of glyphosate isopropylamine salt in three different organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Glyphosate toxicity and carcinogenicity: a review of the scientific basis of the European Union assessment and its differences with IARC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glyphosate & Glyphosate Formulations [ntp.niehs.nih.gov]

- 20. biologicaldiversity.org [biologicaldiversity.org]

- 21. Oxidative Stress and Cytotoxicity Induced by Co-Formulants of Glyphosate-Based Herbicides in Human Mononuclear White Blood Cells [mdpi.com]

- 22. Effects of exposure to glyphosate on oxidative stress, inflammation, and lung function in maize farmers, Northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Glyphosate exposure and urinary oxidative stress biomarkers in the Agricultural Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Rapid oxidative stress induced by N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. orbi.uliege.be [orbi.uliege.be]

- 26. farmprogress.com [farmprogress.com]

- 27. lawbc.com [lawbc.com]

An In-depth Technical Guide to the Environmental Fate and Degradation of N-Nitrosoglyphosate

Foreword: Navigating the Knowledge Gaps

N-Nitrosoglyphosate (NNG), a nitrosamine derivative of the world's most widely used herbicide, glyphosate, presents a unique challenge to environmental scientists and researchers. While its presence as a manufacturing impurity and its potential for formation in the environment are acknowledged, a comprehensive understanding of its environmental fate and degradation remains a significant research gap. This guide is structured to provide a thorough overview of what is currently known about NNG, from its chemical genesis to its detection. Critically, where direct data on NNG's degradation is absent, we will leverage the extensive body of research on its parent compound, glyphosate, to infer potential degradation pathways and environmental behavior. This approach, grounded in chemical analogy, aims to equip researchers with the foundational knowledge necessary to design future studies and begin to fill the existing voids in our understanding of N-Nitrosoglyphosate's environmental lifecycle.

Part 1: The Genesis and Occurrence of N-Nitrosoglyphosate

N-Nitrosoglyphosate (C₃H₇N₂O₆P) is a compound of concern due to the established carcinogenic properties of many nitrosamines.[1] Its presence in the environment is primarily linked to two sources: as an impurity in commercial glyphosate formulations and through in-situ formation from glyphosate precursors.

Manufacturing Impurity

The synthesis of glyphosate can result in the formation of NNG as a byproduct.[2][3][4] Regulatory bodies have set strict limits on the concentration of NNG in technical grade glyphosate. For instance, the US Environmental Protection Agency (EPA) and the Food and Agricultural Organization of the United Nations (FAO) have established a maximum limit of 1 ppm (1 mg/kg) for NNG in glyphosate products.[2][4][5]

Environmental Formation

N-Nitrosoglyphosate can form in the environment through the nitrosation of glyphosate.[2][4] This reaction is primarily driven by the presence of nitrite ions (NO₂⁻) under acidic conditions.[2] Studies have shown that the formation of NNG in soils is possible, particularly at a pH below 6, when both glyphosate and nitrite are present at elevated levels.[2] Research has also indicated that NNG can form under conditions relevant to drinking water treatment, where glyphosate and nitrite may be present as co-contaminants from agricultural runoff.[6] The formation is dependent on the concentration of both glyphosate and nitrite.[6]

The following diagram illustrates the chemical transformation of glyphosate to N-Nitrosoglyphosate in the presence of a nitrosating agent.

Part 2: Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of N-Nitrosoglyphosate in various matrices are crucial for monitoring its presence and understanding its environmental fate. Several analytical methods have been developed, primarily relying on High-Performance Liquid Chromatography (HPLC).

HPLC with Post-Column Derivatization and UV-Vis Detection

A widely referenced method for NNG analysis involves HPLC with a strong anion exchange (SAX) column for separation.[7] Following separation, the eluent is passed through a post-column reactor. In this reactor, NNG is denitrosated using an acid, such as hydrobromic acid (HBr), to form a nitrosyl cation.[7] This cation then reacts with a Griess reagent (a mixture of sulfanilamide and N-(1-Naphthyl)ethylenediamine) to produce a colored azo dye, which is detected by a UV-Vis spectrophotometer at approximately 550 nm.[7]

-

Sample Preparation:

-

Accurately weigh the sample (e.g., technical glyphosate, soil extract).

-

Dissolve the sample in a suitable solvent, such as a dilute sodium hydroxide solution.

-

Filter the sample through a 0.45 µm filter before injection.

-

-

HPLC Conditions:

-

Column: Strong Anion Exchange (SAX) column.

-

Mobile Phase: A buffered aqueous solution, for example, a mixture of ammonium phosphate and methanol, adjusted to an acidic pH (e.g., 2.1).[7]

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Injection Volume: 100 - 1000 µL.

-

-

Post-Column Reaction:

-

The column effluent is mixed with a continuous stream of hydrobromic acid and heated to facilitate denitrosation.

-

The resulting stream is then mixed with the Griess reagent to form the azo dye.

-

-

Detection:

-

The absorbance of the azo dye is measured at 550 nm using a UV-Vis detector.

-

-

Quantification:

-

A calibration curve is generated using certified standards of N-Nitrosoglyphosate.

-

Ion Chromatography with UV Detection

A more direct method utilizes ion chromatography (IC) coupled with UV detection.[1] This approach avoids the need for post-column derivatization. NNG is separated from the glyphosate matrix on an anion exchange column and directly detected by its UV absorbance, typically around 244 nm.[1]

The following diagram illustrates a typical analytical workflow for NNG determination.

Data Summary: Analytical Parameters

| Parameter | HPLC with Post-Column Derivatization | Ion Chromatography with UV Detection |

| Principle | Separation followed by chemical reaction to form a colored compound | Direct separation and detection |

| Detection Wavelength | 550 nm | 244 nm |

| Advantages | High sensitivity and specificity | Simpler, no post-column derivatization |

| Disadvantages | More complex instrumentation | Potential for matrix interference |

| Reported LOD/LOQ | LOD: 0.016 mg/L, LOQ: 0.048 mg/L[1] | Varies with instrumentation |

Part 3: Environmental Fate and Degradation - A Knowledge Gap

A comprehensive search of the scientific literature reveals a significant lack of direct studies on the environmental degradation of N-Nitrosoglyphosate. While the degradation of its parent compound, glyphosate, is well-documented, the fate of the N-nitroso derivative remains largely uninvestigated. This section will, therefore, discuss the known degradation pathways of glyphosate as a scientifically-grounded proxy for postulating the potential environmental fate of NNG.

Potential Degradation Pathways of N-Nitrosoglyphosate

Based on the chemical structure of NNG and the known degradation of glyphosate and other nitrosamines, the following degradation pathways are plausible:

-

Microbial Degradation: Soil and water microorganisms are the primary drivers of glyphosate degradation.[8][9][10] It is conceivable that microbes capable of degrading glyphosate could also metabolize NNG, potentially through cleavage of the C-N or C-P bonds.

-

Photodegradation: While glyphosate itself is not readily degraded by sunlight,[11] many nitrosamines are known to be susceptible to photolysis. The N-N=O bond in NNG could be a target for photodegradation, leading to the formation of various reactive species and degradation products.

-

Hydrolysis: The chemical breakdown of NNG in water (hydrolysis) may occur, particularly under certain pH and temperature conditions, although the stability of the N-nitroso group can vary significantly.

Insights from Glyphosate Degradation

The two primary microbial degradation pathways for glyphosate are:

-

The AMPA Pathway: Cleavage of the C-N bond by the enzyme glyphosate oxidoreductase, yielding aminomethylphosphonic acid (AMPA) and glyoxylate.[11][12] AMPA is a major and persistent metabolite of glyphosate found in the environment.

-

The Sarcosine Pathway: Cleavage of the C-P bond by C-P lyase enzymes, producing sarcosine and inorganic phosphate.[12]

The following diagram illustrates the established microbial degradation pathways of glyphosate.

Factors Influencing Degradation

The persistence of glyphosate, and likely NNG, in the environment is influenced by several factors:

-

Soil Properties: Organic matter content, clay content, pH, and microbial biomass all play a significant role in the adsorption and degradation of glyphosate.[13][14][15]

-

Climatic Conditions: Temperature and moisture are critical for microbial activity and, therefore, for the rate of biodegradation.[13][15]

-

Sunlight Exposure: For compounds susceptible to photodegradation, the intensity and duration of sunlight exposure are key factors.

The half-life of glyphosate in soil can range from a few days to several months, depending on these environmental conditions.[13][16][17][18] It is imperative that future research focuses on determining the half-life and degradation products of NNG under various environmental scenarios to accurately assess its persistence and risk.

Part 4: Conclusions and Future Research Directions

N-Nitrosoglyphosate is a compound of interest due to its potential toxicity and its association with the globally used herbicide, glyphosate. While robust analytical methods exist for its detection, a critical knowledge gap remains concerning its environmental fate and degradation. The scientific community must prioritize research to:

-

Investigate the photodegradation of NNG in aqueous solutions and on soil surfaces to determine its photolytic half-life and identify its photoproducts.

-

Conduct microbial degradation studies using diverse soil and water microbial communities to identify microorganisms capable of degrading NNG and to elucidate the metabolic pathways involved.

-

Determine the rate of hydrolysis of NNG under a range of environmentally relevant pH and temperature conditions.

-

Develop a comprehensive understanding of the factors that influence the persistence of NNG in different environmental compartments.

By addressing these research needs, we can build a more complete picture of the environmental risks associated with N-Nitrosoglyphosate and develop informed strategies for its monitoring and management.

References

- Formation of N-nitrosoglyphosate from glyphosate and nitrite at neutral pH and occurrence in recycled wastewater - Morressier. (2021-08-26).

- Published glyphosate biodegradation half-life estimates in soil and fresh waters.

- Glyphosate Chemical Fact Sheet. Wisconsin Department of Natural Resources.

- N-Nitrosoglyphosate sodium (N-Nitroso-N-(phosphonoMethyl)glycine sodium) | Glyphosate Impurity | MedChemExpress.

- N-Nitrosoglyphosate - Wikipedia.

- Microbial Degradation of Glyphosate Herbicides (Review).

- METHOD FOR THE ANALYSIS OF N-NITROSOGLYPHOSATE , (NNG) (IMPURITY- GLYPHOSATE).

- Formation of N-nitrosoglyphosate from glyphosate and nitrite at neutral pH and occurrence in recycled wastewater - Morressier. (2021-08-26).

- Analysis of N-Nitroso Glyphosate in Glyphosate Samples | LCGC International.

- Glyphosate Pollution Treatment and Microbial Degradation Alternatives, a Review - MDPI.

- How Long Does Glyphosate Stay in the Soil? - POMAIS Agriculture.

- Microbial community composition and glyphosate degraders of two soils under the influence of temperature, total organic carbon and pH | Request PDF - ResearchGate.

- Glyphosate Biodegradation by Airborne Plant Growth-Promoting Bacteria: Influence on Soil Microbiome Dynamics - MDPI.

- Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling - MDPI.

- Pesticide Adsorption and Half-life - DigitalCommons@USU.

- Transport and fate of nitrate and pesticides: Hydrogeology and riparian zone processes.

- Microbial glyphosate degradation | Institute for Sanitary Engineering, Water Quality and Solid Waste Management | University of Stuttgart.

- Backgrounder: Glyphosate Half-Life in Soil.

- Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection - SciELO.

- A Newly Developed Approach for Analyzing the Degradation of Glyphosate and Aminomethylphosphonic Acid in Different Salinity Levels - MDPI.

- The Persistence of Glyphosate in Vegetation One Year after Application - MDPI. (2021-05-11).

- Fate and transport of glyphosate and aminomethylphosphonic acid in surface waters of agricultural basins - PubMed.

- Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC. (2019-11-13).

- Overview of Environmental and Health Effects Related to Glyphosate Usage - ResearchGate. (2022-06-02).

- Photodegradation of glyphosate in water and stimulation of by-products on algae growth. (2023-09-15).

- Photocatalytic degradation of glyphosate using Ce/N co-doped TiO2 with oyster shell powder as carrier under the simulated fluorescent lamp - Frontiers.

- Studies on degradation of glyphosate by several oxidative chemical processes: Ozonation, photolysis and heterogeneous photocatalysis | Semantic Scholar.

- Direct Determination of N-Nitrosoglyphosate in Technical Glyphosate Using Ion Chromatography with UV Detection - ResearchGate. (2025-08-06).

- Degradation of Glyphosate to Benign N‐Formyl Glycine Using MOF‐808 Nanocrystals - PMC - PubMed Central.